Rifapentine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Rifapentine, sold under the brand name Priftin, is an antibiotic used primarily in the treatment of tuberculosis. It belongs to the rifamycin class of antibiotics and is known for its ability to inhibit bacterial RNA synthesis by targeting DNA-dependent RNA polymerase . This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

科学的研究の応用

Rifapentine has a wide range of scientific research applications:

作用機序

Target of Action

Rifapentine, an antibiotic agent used in the treatment of pulmonary tuberculosis, primarily targets the DNA-dependent RNA polymerase in susceptible cells . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.

Mode of Action

It acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death . This interaction disrupts the transcription process, preventing the bacteria from synthesizing essential proteins, thereby inhibiting their growth and proliferation .

Biochemical Pathways

This compound affects the transcription pathway in bacteria. By inhibiting the DNA-dependent RNA polymerase, it disrupts the conversion of DNA into RNA, a critical step in protein synthesis . This disruption affects downstream processes, including protein synthesis and subsequent cellular functions, ultimately leading to bacterial cell death .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is well absorbed when taken orally and is distributed widely in body tissues and fluids, including the cerebrospinal fluid . It undergoes hepatic metabolism, where it is hydrolyzed by an esterase enzyme to form the active metabolite 25-desacetyl this compound . The drug is primarily excreted in the feces (70%), with a smaller portion excreted in the urine (17%, primarily as metabolites) . The time to peak serum concentration is between 3 to 10 hours, and the elimination half-life of this compound is approximately 17 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in the suppression of RNA synthesis, leading to cell death . It has shown higher bacteriostatic and bactericidal activities, especially against intracellular bacteria growing in human monocyte-derived macrophages . It is bactericidal and has a very broad spectrum of activity against most gram-positive and gram-negative organisms, including Mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can increase the absorption of this compound, enhancing its bioavailability . Additionally, this compound’s efficacy can be influenced by the patient’s age, with clearance decreasing with increasing age . Furthermore, this compound’s action can be affected by the presence of other drugs, as it is known to induce the cytochrome P450 enzyme system, potentially leading to reduced bioavailability and enhanced clearance of some coadministered medications .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Rifapentine inhibits DNA-dependent RNA polymerase activity in susceptible cells . Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

This compound has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It influences cell function by suppressing RNA synthesis, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death . It exerts its effects at the molecular level through binding interactions with biomolecules, specifically bacterial RNA polymerase .

Temporal Effects in Laboratory Settings

Stability concerns have been raised for this compound stored under certain conditions .

Metabolic Pathways

This compound is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine

Transport and Distribution

This compound is well absorbed when taken orally and is distributed widely in body tissues and fluids, including the cerebrospinal fluid

準備方法

Synthetic Routes and Reaction Conditions: Rifapentine is synthesized starting from rifamycin S. The process involves several key steps:

Conversion to Intermediate: Rifamycin S reacts with dihydroxy methyl tert-butyl amine in an organic solvent to form an intermediate called rifaoxazine.

Hydrolysis and Ring Opening: The intermediate undergoes hydrolysis and ring opening in the presence of a catalyst and a reductant in a second organic solvent.

Condensation: The hydrolysis product is then condensed with 1-amino-4-cyclopentyl piperazine to form this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. Key challenges include maintaining the purity and uniformity of the product, optimizing reaction conditions, and ensuring efficient crystallization and drying processes .

化学反応の分析

Types of Reactions: Rifapentine undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur, particularly at the piperazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

類似化合物との比較

Rifampin: Commonly used in combination therapy for tuberculosis.

Rifabutin: Used primarily in the treatment of Mycobacterium avium complex infections.

Rifapentine’s unique pharmacokinetic properties and its efficacy in shorter treatment regimens make it a valuable addition to the arsenal against tuberculosis .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifapentine involves multiple steps of chemical reactions starting from a readily available precursor compound.", "Starting Materials": ["4-cyclohexyl-1-nitroso-2-naphthol", "piperidine", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydride", "acetic anhydride", "4-cyclohexyl-2-nitrophenol", "isobutyryl chloride", "triethylamine", "sodium borohydride", "acetic acid anhydride", "phosphorus oxychloride", "pyridine", "dimethylformamide", "methyl iodide", "sodium bicarbonate"], "Reaction": ["4-cyclohexyl-1-nitroso-2-naphthol is reacted with piperidine and sodium hydroxide to form 4-cyclohexyl-2-nitrophenol", "4-cyclohexyl-2-nitrophenol is then reacted with acetic anhydride and sulfuric acid to form 4-cyclohexyl-2-nitrophenyl acetate", "4-cyclohexyl-2-nitrophenyl acetate is then reacted with sodium borohydride to form 4-cyclohexyl-2-amino-phenol", "4-cyclohexyl-2-amino-phenol is reacted with isobutyryl chloride and triethylamine to form 3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-methoxy-1,2,4-oxadiazole", "3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-methoxy-1,2,4-oxadiazole is reacted with sodium azide and sodium hydride to form 3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-azido-1,2,4-oxadiazole", "3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-azido-1,2,4-oxadiazole is then reacted with acetic acid and phosphorus oxychloride to form 3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-chloro-1,2,4-oxadiazole", "3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-chloro-1,2,4-oxadiazole is reacted with pyridine and dimethylformamide to form 3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-(2,6-dimethyl-4-pyridyl)-1,2,4-oxadiazole", "3-(4-cyclohexyl-2-hydroxyphenyl)-2-isobutyryl-5-(2,6-dimethyl-4-pyridyl)-1,2,4-oxadiazole is then reacted with methyl iodide and sodium bicarbonate to form Rifapentine"] } | |

| Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death. | |

CAS番号 |

61379-65-5 |

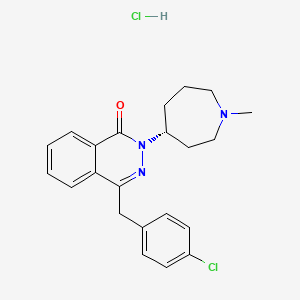

分子式 |

C47H64N4O12 |

分子量 |

877.0 g/mol |

IUPAC名 |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23?/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |

InChIキー |

WDZCUPBHRAEYDL-LYDPARFQSA-N |

異性体SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)/C |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

正規SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Rifapentine; DL 473; DL-473; DL473; R 773; R-773; R773; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)